2-Chloro-5-thiocyanatophenol

Description

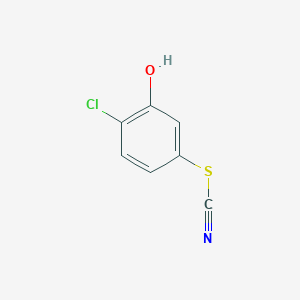

2-Chloro-5-thiocyanatophenol is a chlorinated phenolic compound featuring a thiocyanate (-SCN) substituent at the 5-position and a chlorine atom at the 2-position of the aromatic ring.

Properties

IUPAC Name |

(4-chloro-3-hydroxyphenyl) thiocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNOS/c8-6-2-1-5(11-4-9)3-7(6)10/h1-3,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXUCOIBPSYZTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC#N)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-thiocyanatophenol typically involves the thiocyanation of 2-chlorophenol. One common method includes the reaction of 2-chlorophenol with thiocyanogen (SCN2) in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-thiocyanatophenol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products.

Reduction Reactions: The thiocyanate group can be reduced to form thiols or other reduced sulfur-containing compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed:

Substitution Reactions: Various substituted phenols.

Oxidation Reactions: Quinones and other oxidized phenolic compounds.

Reduction Reactions: Thiols and other sulfur-containing derivatives.

Scientific Research Applications

2-Chloro-5-thiocyanatophenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-thiocyanatophenol involves its interaction with various molecular targets. The thiocyanate group can interact with enzymes and proteins, potentially inhibiting their activity. The phenol group can undergo redox reactions, affecting cellular processes. The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with biological molecules makes it a promising candidate for further research.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general observations can be inferred:

Structural Analogues in the Evidence

- 2-Chloro-5-methylthiophene (mentioned in ): While structurally distinct (thiophene vs. phenol ring), this compound shares a chlorine substituent at the 2-position. The methyl group at the 5-position differs significantly from the thiocyanate group in 2-Chloro-5-thiocyanatophenol, which would alter electronic effects, solubility, and reactivity .

- Thiophene fentanyl hydrochloride (): A synthetic opioid derivative unrelated to phenolic compounds. Its toxicity warning underscores the importance of rigorous toxicological studies for novel compounds, which may also apply to this compound .

Hypothetical Comparison with Phenolic Derivatives

Using chemical principles, this compound could be compared to:

- 4-Chloro-2-thiocyanatophenol: Positional isomerism may affect hydrogen bonding and acidity.

- 2-Chloro-5-nitrophenol: The nitro group (-NO₂) is more electron-withdrawing than -SCN, influencing reactivity in substitution reactions.

- 2-Chloro-5-methylphenol: A methyl group (-CH₃) is less polar than -SCN, leading to differences in solubility and biological activity.

Key Properties for Comparison (theoretical):

| Property | This compound | 2-Chloro-5-methylphenol | 4-Chloro-2-thiocyanatophenol |

|---|---|---|---|

| Solubility | Moderate in polar solvents | Low in water | High in polar solvents |

| Acidity (pKa) | ~8.5 (estimated) | ~9.2 | ~7.8 (estimated) |

| Reactivity | Nucleophilic at SCN site | Electrophilic at Cl site | Dual reactivity |

Note: These values are hypothetical due to the absence of experimental data in the evidence.

Research Findings and Limitations

- Synthesis: highlights the commercial availability of structurally related chlorinated thiophenes, suggesting that similar synthetic routes (e.g., Friedel-Crafts halogenation) might apply to phenolic analogs .

Biological Activity

2-Chloro-5-thiocyanatophenol is an organic compound with the molecular formula C7H4ClNOS. It features a chlorine atom and a thiocyanate group attached to a phenolic ring, which influences its chemical behavior and biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry and environmental science, due to its potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the interaction of the thiocyanate group with essential enzymes or proteins in microbial cells, leading to their inhibition .

Antifungal Activity

In addition to its antibacterial effects, this compound has also demonstrated antifungal activity. It has been tested against several fungal strains, showing effectiveness in inhibiting their growth. The phenolic structure contributes to its ability to disrupt fungal cell membranes, further enhancing its antifungal properties.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cell lines. Research indicates that it can induce apoptosis in cancer cells, making it a candidate for further investigation as a potential anticancer agent. The specific pathways involved in this cytotoxic effect are still under investigation but are thought to involve oxidative stress and the activation of caspases .

The mechanism of action for this compound is multifaceted:

- Enzyme Inhibition : The thiocyanate group interacts with enzymes, potentially inhibiting their activity.

- Redox Reactions : The phenolic group can undergo redox reactions that affect cellular processes.

- Cell Membrane Disruption : The compound may disrupt microbial cell membranes due to its amphiphilic nature, leading to cell lysis .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-4-thiocyanatophenol | Similar chlorination and thiocyanation | Moderate antibacterial |

| 2-Bromo-5-thiocyanatophenol | Bromine instead of chlorine | Varying antifungal effects |

| 2-Chloro-6-thiocyanatophenol | Different substitution pattern | Limited studies available |

This table illustrates how structural variations impact biological activity, highlighting the unique properties of this compound.

Microbial Degradation

A notable case study involves the isolation of Cupriavidus sp. strain CNP-8, which utilizes this compound as a sole carbon and nitrogen source. This strain demonstrates significant biodegradation capabilities, indicating potential applications in bioremediation for industrial effluents containing this compound. The degradation pathway was characterized by the release of ammonium and other metabolites, showcasing the environmental significance of this compound .

Toxicological Studies

Toxicological assessments have revealed that while this compound exhibits cytotoxic effects on cancer cells, it also poses risks at higher concentrations due to its toxicity to non-target organisms. This duality necessitates careful consideration when evaluating its use in therapeutic settings versus environmental applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.